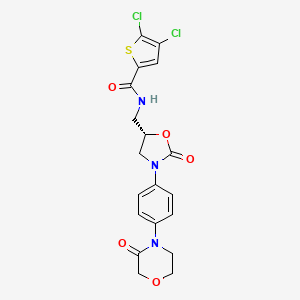

(S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4,5-dichloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(30-17(14)21)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLKYVZRBJQFLK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1770812-37-7 | |

| Record name | 4-Chlororivaroxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1770812377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORORIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BML93WU84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-4,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, a thiophene carboxamide derivative, has garnered attention due to its potential biological activities, particularly in anticancer and anticoagulant applications. This compound is structurally related to known therapeutic agents and exhibits promising pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiophene carboxamide derivatives, including the compound . These compounds are considered biomimetics of Combretastatin A-4 (CA-4), which is known for its ability to inhibit cancer cell proliferation. The biological activity was assessed using various cancer cell lines, notably the Hep3B cell line.

Key Findings:

- IC50 Values : Compounds derived from thiophene carboxamides demonstrated significant cytotoxicity against Hep3B cells, with some derivatives showing IC50 values as low as 5.46 µM. This indicates a potent ability to inhibit cell growth and induce apoptosis in cancer cells .

- Mechanism of Action : The mechanism involves disruption of tubulin dynamics, similar to that of CA-4. The thiophene ring contributes significantly to the binding affinity within the tubulin-colchicine-binding pocket, enhancing the compound's efficacy .

Anticoagulant Activity

In addition to its anticancer properties, this compound may also exhibit anticoagulant effects. Research into related oxazolidinone derivatives has shown that they can act as potent inhibitors of Factor Xa, an enzyme critical in the coagulation cascade.

Mechanism:

- Factor Xa Inhibition : The compound's structure allows it to effectively inhibit Factor Xa, preventing thrombin generation and thus offering potential therapeutic benefits in managing thromboembolic disorders .

Table 1: Biological Activity Summary of Thiophene Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Disruption of tubulin dynamics |

| 2e | Hep3B | 12.58 | Disruption of tubulin dynamics |

| (S)-Compound | Factor Xa | N/A | Inhibition of thrombin generation |

Case Study 1: Anticancer Efficacy

In a study focusing on several synthesized thiophene derivatives, the compound exhibited significant activity against various cancer cell lines, including MCF-7 and K562. The study employed MTS assays to evaluate cytotoxicity and further utilized a 3D spheroid model to assess tumor-stromal interactions, confirming the compound's potential in cancer therapy .

Case Study 2: Anticoagulant Potential

Research into related compounds revealed that oxazolidinone derivatives could effectively inhibit Factor Xa. These findings suggest that (S)-4,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide might share similar properties, warranting further investigation into its anticoagulant capabilities .

Scientific Research Applications

Structural Characteristics

The molecular formula of (S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is C₁₈H₁₈Cl₂N₄O₃S. The compound features a thiophene ring, dichloro substituents, and an oxazolidinone moiety that contribute to its pharmacological properties.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 718.5 ± 60.0 °C (Predicted) |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in DMSO and Methanol |

| pKa | 12.52 ± 0.46 (Predicted) |

| Appearance | White to Off-White solid |

Case Study: Improved Synthesis

A study reported an improved synthesis process for Rivaroxaban that included this compound as an impurity. The method achieved a purity of 99.9% with a yield of 57.7% through careful control of reaction conditions and purification steps .

Anticoagulant Activity

As a derivative of Rivaroxaban, this compound exhibits anticoagulant properties similar to its parent compound. It acts as a direct factor Xa inhibitor, which is crucial for preventing thrombus formation in various clinical settings.

Structure–Activity Relationship Studies

Research indicates that modifications in the chemical structure significantly influence the biological activity of compounds related to Rivaroxaban. For instance, variations in substituents on the thiophene or oxazolidinone rings can enhance potency and selectivity against target enzymes .

Potential Use in Drug Development

The compound's structural characteristics make it a candidate for further development in anticoagulant therapies. Its ability to inhibit factor Xa positions it as a valuable tool in managing conditions like deep vein thrombosis and pulmonary embolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolidinone Class

a. Rivaroxaban Related Compound J (CAS: 1632463-24-1)

- Molecular Formula : C₃₈H₃₆Cl₂N₆O₁₀S₂

- Key Features: Contains a bis-thiophene carboxamide core and an extended oxazolidinone-piperazine backbone.

- Differentiation : The additional chloro-thiophene and ethoxy-ethylamine substituents enhance molecular weight (1066.68 g/mol ) and complexity compared to the target compound .

b. Desthiophenerivaroxaban Methylcarbamate Analog (CAS: 1838139-08-4)

- Molecular Formula : C₁₆H₁₉N₃O₆

- Key Features: Lacks the thiophene ring but retains the oxazolidinone-morpholino-phenyl scaffold.

Triazole and Benzothiazole Derivatives

a. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structural Features : Triazole core with sulfonylphenyl and difluorophenyl substituents.

- Differentiation: Absence of oxazolidinone and thiophene moieties limits structural overlap. IR spectra show C=S stretching at 1247–1255 cm⁻¹, absent in the target compound .

b. N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g)

- Structural Features: Benzothiazole-carboxamide linked to a 4-chlorophenyl-thiazolidinone.

- Differentiation: The thiazolidinone ring and benzothiazole group confer distinct electronic properties, evidenced by 1H-NMR shifts at δ 7.8–8.2 ppm for aromatic protons .

Comparative Data Table

Preparation Methods

Detailed Preparation Steps

Synthesis of Oxazolidinone Core

- Starting Material: Racemic or optically active 3-chloro-2-hydroxypropyl aniline compound.

- Ammonolysis: Reaction with ammonia under alkaline conditions in a suitable solvent to yield 3-amino-2-hydroxypropyl aniline.

- Acylation: The amino-hydroxypropyl aniline undergoes acylation to form 3-acylamino-2-hydroxypropyl aniline.

- Cyclization: Treatment with an acylating reagent (e.g., N,N'-carbonyl diimidazole) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) induces cyclization, forming the oxazolidinone ring with the morpholinyl substituent.

This sequence yields the optically active oxazolidinone intermediate with the morpholin-3-one group attached to the phenyl ring.

Preparation of Thiophene Carboxamide Moiety

- Acid Chloride Formation: 5-chlorothiophene-2-carboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride, typically in chlorinated solvents at low temperatures (0°C to room temperature).

- Amide Coupling: The acid chloride is reacted with the oxazolidinone intermediate's amine functionality in the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to form the amide bond, yielding the target compound.

This step is usually conducted in solvents like dichloromethane or tetrahydrofuran under controlled temperature to optimize yield and purity.

Purification and Salt Formation

- The crude product is purified by flash chromatography using solvent systems such as dichloromethane/methanol mixtures.

- Salt forms (e.g., sulfonate, hydrochloride, hydrobromide, tosylate) can be prepared by reacting the free base with corresponding acids or sulfonyl halides in appropriate solvents at low temperature to enhance stability and solubility.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride | Methylene chloride, DCM | 0°C to room temperature | Use of DMF as catalyst possible |

| Amide coupling | Tertiary amine (triethylamine, DIPEA) | DCM, THF | 0°C to room temperature | Low temperature favors selectivity |

| Cyclization | N,N'-Carbonyl diimidazole, DMAP | DMF, THF | Room temperature to reflux | Catalytic amounts of DMAP improve yield |

| Salt formation | Sulfonyl halides, acids (HCl, HBr, tosylate acids) | Methanol, ethanol, THF | 0°C to 70°C | Low temperature preferred |

| Purification | Flash chromatography | DCM/MeOH mixtures | Ambient | Rf values ~0.17 to 0.27 reported |

Research Findings and Yields

- The overall yield for the preparation of the compound is reported around 34% to 75%, depending on the exact substituents and reaction conditions.

- Purity assessed by HPLC-MS reaches up to 98.4% in optimized procedures.

- Stereochemical integrity is maintained, with optical rotation values consistent with the (S)-enantiomer.

- The process avoids the use of expensive or highly toxic reagents, favoring safer and greener chemistry approaches.

- The final product is obtained as a white to off-white solid with well-characterized NMR and mass spectral data confirming structure.

Example Synthesis Summary

| Step No. | Description | Yield (%) | Purity (HPLC-MS) | Physical Form |

|---|---|---|---|---|

| 1 | Preparation of 3-amino-2-hydroxypropyl aniline | 80-85 | Not reported | Intermediate liquid |

| 2 | Acylation to 3-acylamino-2-hydroxypropyl aniline | 75-80 | Not reported | Intermediate solid |

| 3 | Cyclization to oxazolidinone intermediate | 70-75 | Not reported | Solid |

| 4 | Acid chloride formation of 5-chlorothiophene-2-carboxylic acid | 90-95 | Not reported | Liquid |

| 5 | Amide coupling to final compound | 55-75 | 98-99 | White solid |

| 6 | Purification and salt formation | 90-95 | >98 | Solid salt forms |

Additional Notes on Impurities and Degradation

- Hydrolytic and oxidative degradation studies indicate the formation of specific degradants under stress conditions, which aids in understanding stability and quality control.

- Impurity reference substances related to the thiophene carboxylate moiety have been synthesized to facilitate analytical characterization.

- The preparation methods are optimized to minimize these impurities and enhance product stability.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare (S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide?

- Methodology : The synthesis typically involves coupling intermediates such as morpholinone-containing aryl groups (e.g., 4-(3-fluoro-4-nitrophenyl)morpholin-3-one) with oxazolidinone-thiophene precursors. Key steps include nucleophilic substitution, amidation, and stereoselective oxidation. For example, intermediates analogous to rivaroxaban derivatives are synthesized via multi-step protocols involving Swern oxidation or palladium-catalyzed cross-coupling .

Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure and purity?

- Methodology :

- NMR and MS : H/C NMR and high-resolution mass spectrometry (HRMS) validate molecular structure and regiochemistry.

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves stereochemistry and confirms the (S)-configuration at chiral centers .

- HPLC : Reverse-phase HPLC with UV detection ensures >98% purity for biological testing .

Q. What in vitro assays are standard for evaluating its anticoagulant activity?

- Methodology : Factor Xa inhibition assays are primary. Recombinant human factor Xa is incubated with the compound, and residual enzyme activity is measured using chromogenic substrates (e.g., S-2222). IC values are calculated from dose-response curves. Parallel prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays in human plasma validate functional anticoagulant effects .

Advanced Research Questions

Q. How can flow chemistry and Design of Experiments (DoE) optimize the synthesis?

- Methodology : Continuous-flow reactors improve reaction control for oxidation steps (e.g., Omura-Sharma-Swern oxidation). DoE identifies critical parameters (temperature, residence time, stoichiometry) to maximize yield. For example, a Plackett-Burman design can screen variables, followed by response surface methodology (RSM) for optimization .

Q. How are contradictions in crystallographic data resolved during structural refinement?

- Methodology : SHELXL refinement incorporates restraints for disordered moieties (e.g., flexible morpholinone rings). Twinning tests and Hirshfeld surface analysis validate hydrogen-bonding networks. Cross-validation with DFT-calculated bond lengths/angles resolves ambiguities .

Q. What structural modifications enhance aqueous solubility without compromising anticoagulant activity?

- Methodology :

- Pro-drug strategies : Introduce phosphate or PEG groups at the oxazolidinone’s methyl position.

- Co-crystallization : Co-formers like cyclodextrins improve solubility.

- SAR studies : Replace the dichlorothiophene with polar substituents (e.g., sulfonamides) and assess activity via factor Xa inhibition assays .

Q. Which computational methods predict binding affinity to factor Xa?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.